2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound interacts with its target, the H3R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the H3R and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the H3R by this compound, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) within the cell . This leads to a decrease in the release of various neurotransmitters, affecting several biochemical pathways and their downstream effects .
Result of Action
The activation of the H3R by this compound leads to a decrease in the release of various neurotransmitters . This can result in a variety of molecular and cellular effects, depending on the specific physiological context. For example, in the central nervous system, this could potentially affect processes such as sleep regulation, cognition, and food intake .
Biochemical Analysis
Biochemical Properties
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist . This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAYJVRBZRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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